molecular formula C7H9F2N3O B1471790 6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine CAS No. 1553676-48-4

6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine

Cat. No. B1471790
CAS RN: 1553676-48-4
M. Wt: 189.16 g/mol
InChI Key: RCCRXXDNEOHPTL-UHFFFAOYSA-N
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Description

The compound “6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring substituted with a methyl group at the 2-position, an amine group at the 4-position, and a 2,2-difluoroethoxy group at the 6-position .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, and the 2,2-difluoroethoxy group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could make the compound basic, and the 2,2-difluoroethoxy group could influence its polarity and boiling point .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Ring Transformations: 6-substituted derivatives of 2-halogenopyridines, including 4-amino-2-methylpyrimidine, undergo ring transformations involving meta-rearrangement and conversions (Hertog, Plas, Pieterse, & Streef, 2010).
  • Amination Processes: Amination of dibromopyridines, including the formation of 4-amino-2-methylpyrimidine, demonstrates the influence of substituents on reaction outcomes (Streef & Hertog, 2010).
  • Synthesis of Aryloxy Derivatives: Synthesis of 4-aryloxy-6-methylpyrimidin-2-amines, through reactions of related pyrimidines with phenols, highlights diverse chemical properties (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015).

Crystallography and Molecular Structure

Fluorous Synthesis

  • Fluorous Chain Utilization: In fluorous synthesis, disubstituted pyrimidines, including derivatives of 6-methylpyrimidine, demonstrate the use of fluorous chains for purification and reaction facilitation, representing an innovative approach in organic synthesis (Zhang, 2003).

Quantum Chemical Insights

  • Theoretical Chemical Analysis: Quantum chemical studies on arylsulfonylated 2-amino-6-methylpyrimidin derivatives provide insights into non-covalent interactions and structural stabilities, contributing to a deeper understanding of the electronic properties of pyrimidines (Ali, Kuznetsov, Ashfaq, Tahir, Khalid, Imran, & Irfan, 2021).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its intended application. For example, if it’s being studied as a potential drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

properties

IUPAC Name

6-(2,2-difluoroethoxy)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O/c1-4-11-6(10)2-7(12-4)13-3-5(8)9/h2,5H,3H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCRXXDNEOHPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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